2-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
2-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a halogenated pyrrolo[2,3-b]pyridine derivative featuring a bromo substituent at position 2, a chloro substituent at position 6, and a phenylsulfonyl protecting group at position 1. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its structural framework allows for versatile functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), enabling the exploration of structure-activity relationships (SAR) in drug discovery .
The phenylsulfonyl group enhances stability during synthetic modifications, while the bromo and chloro substituents provide reactive sites for further derivatization. Purity levels for such compounds typically exceed 95%, as evidenced by analogous derivatives in commercial catalogs .
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-bromo-6-chloropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O2S/c14-11-8-9-6-7-12(15)16-13(9)17(11)20(18,19)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHHXWJGAUGYNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of the Parent Compound
The foundational step involves protecting the N1 position of 1H-pyrrolo[2,3-b]pyridine via sulfonylation. A representative procedure adapts the method from 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine synthesis:
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Reagents : 1H-pyrrolo[2,3-b]pyridine (8.58 mmol), benzenesulfonyl chloride (1.35 mL, 10.59 mmol), tetrabutylammonium bromide (0.25 mmol), NaOH (25.41 mmol), CH₂Cl₂ (20 mL).
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Conditions : 0°C → room temperature, 1 h.
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Yield : 99% after silica gel chromatography (cyclohexane/EtOAc 7:3).
This step ensures regioselectivity in subsequent halogenation by blocking the N1 position.
Bromination at Position 2
Electrophilic bromination at position 2 is achieved using N-bromosuccinimide (NBS) under radical or acid-catalyzed conditions. A modified protocol from related pyrrolo[2,3-b]pyridine bromination includes:
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Reagents : 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1 eq), NBS (1.1 eq), AIBN (catalytic), CCl₄.
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Conditions : Reflux at 80°C for 6 h.
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Yield : 85–90% (estimated from analogous brominations).
Chlorination at Position 6
Chlorination at position 6 employs N-chlorosuccinimide (NCS) in a polar aprotic solvent:
Table 1: Sequential Halogenation Reaction Parameters
| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Sulfonylation | Benzenesulfonyl chloride | CH₂Cl₂ | 0 → 20 | 1 | 99 |
| Bromination | NBS | CCl₄ | 80 | 6 | 85–90 |
| Chlorination | NCS | DMF | 60 | 4 | 75–80 |
Madelung Cyclization with Pre-halogenated Pyridine Derivatives
Synthesis of 2-Bromo-6-chloro-3-aminopyridine
The Madelung cyclization requires a pre-halogenated pyridine precursor. A modified approach from involves:
Cyclization to Pyrrolo[2,3-b]pyridine Core
Cyclization under Madelung conditions:
Sulfonylation Post-Cyclization
Sulfonylation follows the protocol in Section 1.1, yielding the final product.
Table 2: Madelung Cyclization Parameters
| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Halogenation | Br₂/Cl₂ | AcOH | 25 | 12 | 70–75 |
| Cyclization | Ethyl acetoacetate | Toluene | 110 | 8 | 60–65 |
| Sulfonylation | Benzenesulfonyl chloride | CH₂Cl₂ | 0 → 20 | 1 | 99 |
| Step | Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Bromination | Bromophenylboronic acid | Pd(PPh₃)₄ | Toluene/EtOH | 90 | 80–85 |
| Chlorination | ClSiMe₃ | LDA | THF | -78 → 0 | 70–75 |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Sequential Halogenation | High regioselectivity, scalable | Multiple purification steps | 63–71 (cumulative) |
| Madelung Cyclization | Direct core formation | Low intermediate yields | 42–49 (cumulative) |
| Cross-Coupling | Flexible substituent introduction | Requires expensive catalysts | 56–64 (cumulative) |
Optimization Strategies
Solvent and Catalyst Screening
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Bromination : Replacing CCl₄ with DMF increases solubility but risks sulfonyl group cleavage.
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Chlorination : Using NaI as an additive improves NCS efficiency in DMF.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the phenylsulfonyl group.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and signaling pathways.
The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Substituent and Functional Group Comparison
Key Observations
Substituent Position and Reactivity: The 2-bromo-6-chloro substitution pattern in the target compound contrasts with 5-bromo-6-chloro derivatives (e.g., CAS 1190321-59-5). Positional isomerism significantly impacts reactivity: bromine at position 2 (electron-deficient due to the sulfonyl group) may enhance electrophilic substitution, whereas bromine at position 5 is more amenable to cross-coupling reactions . Tosyl vs. Phenylsulfonyl Groups: Tosyl (4-methylbenzenesulfonyl) and phenylsulfonyl groups influence solubility and steric bulk.
Synthetic Yields and Purity :
- Suzuki coupling reactions for phenylsulfonyl-protected derivatives (e.g., 5-bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine) achieve moderate yields (~37–75%) under Pd catalysis .
- Unprotected analogs (e.g., 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine) are commercially available at 97% purity, suggesting efficient large-scale synthesis .
Biological Relevance :
- Compounds with 3-(pyrazolyl) substitutions (e.g., from ) demonstrate kinase inhibitory activity, highlighting the importance of the pyrrolo[2,3-b]pyridine core. The target compound’s bromo and chloro substituents may optimize binding to hydrophobic kinase pockets .
- Ethynyl and Nitrile Substituents (e.g., 21e and 21f in ) introduce π-π stacking or hydrogen-bonding capabilities, which are absent in the target compound but critical for potency in certain inhibitors .
Biological Activity
2-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C15H11BrClN2O2S, and it exhibits a complex bicyclic structure that combines pyrrole and pyridine rings. The presence of halogen substituents (bromine and chlorine) and a phenylsulfonyl group enhances its reactivity and biological profile, making it a candidate for various therapeutic applications.
The compound's structure allows for diverse functional group interactions, which are crucial for its biological activity. The following table summarizes the key features of this compound compared to related compounds.
| Compound | Molecular Formula | Unique Features | Potential Applications |
|---|---|---|---|
| This compound | C15H11BrClN2O2S | Contains both bromine and chlorine; phenylsulfonyl group | Antitumor activity, kinase inhibition |
| 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | C15H12BrN2O2S | Methyl instead of chlorine | Varying reactivity |
| 7-Azaindole derivatives | Varies | Similar bicyclic structure | Kinase inhibitors |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer treatment. A study focusing on structure-activity relationships (SAR) highlighted its potential as an antitumor agent. The compound was shown to induce apoptosis in A549 lung cancer cells and effectively arrest cell cycle progression at the G2/M phase .
The biological activity of this compound can be attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. Notably, it has been identified as a potent inhibitor of SGK-1 kinase, which plays a role in various cellular processes including apoptosis and cell cycle regulation. The inhibition of SGK-1 by this compound suggests potential therapeutic applications in treating cancers characterized by aberrant SGK-1 activity .
Case Studies
Several studies have investigated the efficacy of this compound:
- Antitumor Activity : A recent investigation demonstrated that this compound significantly inhibited the growth of A549 cells with an IC50 value indicating potent cytotoxicity. The study also reported that treatment with this compound resulted in increased markers of apoptosis and disrupted cell cycle progression .
- Kinase Inhibition : Another study evaluated the compound's ability to inhibit SGK-1 kinase activity, revealing promising results that could lead to its development as a targeted therapy for cancers driven by SGK signaling pathways .
Q & A
Q. What are the challenges in regioselective functionalization?
- Methodological Answer : Regioselectivity is controlled via directed metalation (e.g., using LDA at −78°C) or protecting group strategies . For example, the phenylsulfonyl group directs electrophilic substitution to position 3, enabling selective bromination . Competing pathways (e.g., C2 vs. C3 reactivity) require careful optimization of stoichiometry and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
